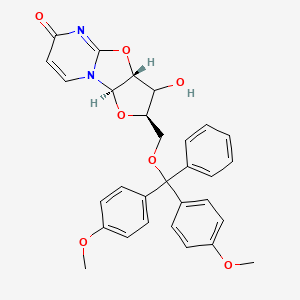
5'-Protected 2,2'-anhydrouridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Protected 2,2’-anhydrouridine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of 5’-Protected 2,2’-anhydrouridine rely on the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Protected 2,2’-anhydrouridine typically involves the protection of the 5’-hydroxyl group of 2,2’-anhydrouridine. This can be achieved through various chemical reactions, including the use of protecting groups such as silyl ethers or acyl groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection process .
Industrial Production Methods: Industrial production of 5’-Protected 2,2’-anhydrouridine may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its use in scientific research and potential therapeutic applications .
化学反应分析
Types of Reactions: 5’-Protected 2,2’-anhydrouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the nucleoside.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions
Major Products: The major products formed from these reactions include various protected and unprotected derivatives of 2,2’-anhydrouridine, which can be further utilized in research and therapeutic applications .
科学研究应用
5’-Protected 2,2’-anhydrouridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Medicine: It has potential therapeutic applications in the treatment of lymphoid malignancies and other cancers.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery
作用机制
The mechanism of action of 5’-Protected 2,2’-anhydrouridine involves its incorporation into DNA during replication. This incorporation disrupts the normal DNA synthesis process, leading to the inhibition of cell proliferation and the induction of apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
相似化合物的比较
2,2’-Anhydrouridine: The unprotected form of the compound, which also has antitumor activity.
5’-Protected 2’-Deoxyuridine: Another nucleoside analog with similar properties but different structural features.
5’-Protected 2’-Fluorouridine: A fluorinated analog with enhanced stability and activity
Uniqueness: 5’-Protected 2,2’-anhydrouridine is unique due to its specific structural modifications that enhance its stability and antitumor activity. The protection of the 5’-hydroxyl group allows for selective reactions and modifications, making it a valuable tool in scientific research and potential therapeutic applications .
属性
分子式 |
C30H28N2O7 |
|---|---|
分子量 |
528.6 g/mol |
IUPAC 名称 |
(2R,4R,6R)-4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
InChI |
InChI=1S/C30H28N2O7/c1-35-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(36-2)15-11-21)37-18-24-26(34)27-28(38-24)32-17-16-25(33)31-29(32)39-27/h3-17,24,26-28,34H,18H2,1-2H3/t24-,26?,27-,28-/m1/s1 |
InChI 键 |
OEIRLWHCGAICDW-JOVCLVKPSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C([C@@H]5[C@@H](O4)N6C=CC(=O)N=C6O5)O |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C5C(O4)N6C=CC(=O)N=C6O5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[(2,4-difluorophenyl)methyl]-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-N,N-dimethylpyrimidine-4-carboxamide](/img/structure/B12386992.png)
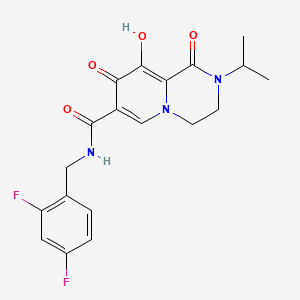
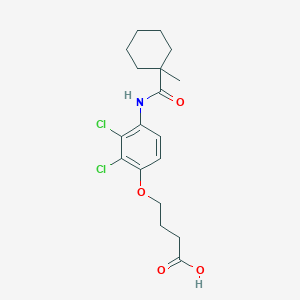

![6-[(1S,2S,4S,5S)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one](/img/structure/B12387023.png)
![(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B12387039.png)
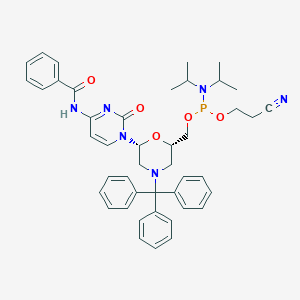
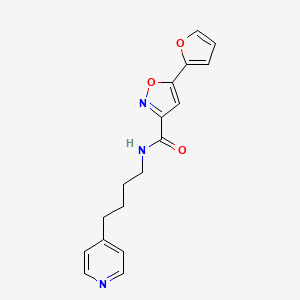

![[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12387065.png)
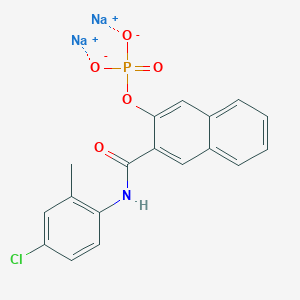


![(17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl) 3,5-ditert-butylbenzoate;chloride](/img/structure/B12387087.png)
